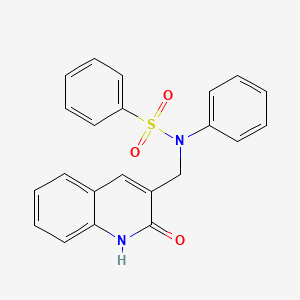

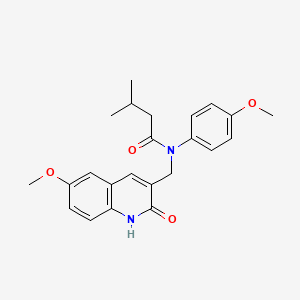

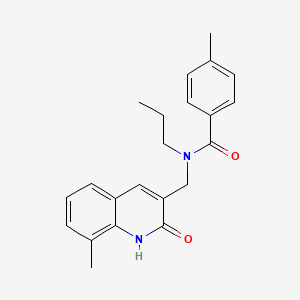

N-((2-hydroxyquinolin-3-yl)methyl)-N-phenylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-((2-hydroxyquinolin-3-yl)methyl)-N-phenylbenzenesulfonamide, also known as HQS, is a chemical compound that has been studied extensively in the field of medicinal chemistry. HQS has shown potential as a therapeutic agent for a variety of diseases, including cancer, diabetes, and infectious diseases.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Quinoline derivatives, such as “N-(2-Hydroxy-quinolin-3-ylmethyl)-N-phenyl-benzenesulfonamide”, have been found to exhibit significant antimicrobial activity. They have been effective against various Gram-positive and Gram-negative microbial species .

Anticancer Activity

Certain quinoline derivatives have shown potential as anticancer agents. For instance, compounds derived from “CCG-1423” have been found to reduce RNA polymerase II elongation, which could potentially inhibit the transcriptional response to heat shock, a process often associated with cancer .

Inhibition of Rho/SRF-mediated Transcriptional Regulation

“CCG-1423” is a Rho A pathway inhibitor that has been reported to inhibit Rho/SRF-mediated transcriptional regulation. This could have implications in various cellular functions and disease processes .

Modulation of Mitochondrial Functions

Compounds derived from “CCG-1423” have been found to modulate mitochondrial functions. They have been observed to reduce oxidative phosphorylation in a dose-dependent manner, while increasing the glycolytic rate .

Development of New Drugs

Quinoline and its derivatives form an important class of heterocyclic compounds for new drug development. They have been used extensively in the synthesis of new therapeutic agents .

Inhibition of MRTF/SRF Transcription Pathway

Compounds derived from “CCG-1423” have been found to inhibit the transcription of SRF/p49 and PGC-1α, β, resulting in the downregulation of mitochondrial genes, leading to the repression of mitochondrial oxidative phosphorylation and overall ATP reduction .

Propiedades

IUPAC Name |

N-[(2-oxo-1H-quinolin-3-yl)methyl]-N-phenylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O3S/c25-22-18(15-17-9-7-8-14-21(17)23-22)16-24(19-10-3-1-4-11-19)28(26,27)20-12-5-2-6-13-20/h1-15H,16H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYEISWIGLVBRSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(CC2=CC3=CC=CC=C3NC2=O)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide](/img/structure/B7709374.png)

![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzenesulfonamide](/img/structure/B7709381.png)

![2-{2-chloro-4-[(2-methoxyethyl)sulfamoyl]phenoxy}-N-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B7709394.png)

![4-[5-(naphthalen-1-ylmethylsulfanyl)-4-phenyl-1,2,4-triazol-3-yl]pyridine](/img/structure/B7709441.png)

![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-trimethoxybenzamide](/img/structure/B7709456.png)